Cas no 198470-85-8 (Parecoxib sodium)

Parecoxib sodium 化学的及び物理的性質
名前と識別子
-
- PARECOXIB SODIUM
- N-[4-(5-METHYL-3-PHENYLISOXAZOL-4-YL)PHENYLSULFONYL]PROPIONAMIDE, SODIUM SALT
- Parecoxib sodiuM salt
- Dynastat
- N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanaMide SodiuM Salt
- Rayzon
- SC 69124A
- PropanaMide,N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-, sodiuM salt (1:1)
- Parecoxib sodiuM cloth
- Parecoxib sodiuM sal
- Parecoxib Sodium Impurity
- sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide
- Parecoxib (Sodium)
- Parecoxib sodium [USAN]
- PARECOXIB Na
- EB87433V6F
- AK326174
- Parecoxib sodium (USAN)
- Xapit
- N-((4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl)su
- Propanamide, N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-, sodium salt (1:1)
- 198470-85-8
- CS-1960
- HMS2052F09
- D03717
- NCGC00181773-01
- SCHEMBL117192
- AM84679
- AKOS015951182
- 197502-82-2
- YM-978
- CCG-101177
- PARECOXIB SODIUM SALT [MI]
- N-((p-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl)sulfonyl)propanamide, sodium salt
- A854885
- N-((4-(5-METHYL-3-PHENYLISOXAZOL-4-YL)PHENYL)SULFONYL)PROPANAMIDE SODIUM
- PARECOXIB SODIUM [MART.]
- HMS3886M04
- BCP06888
- Dynastat (TN)
- CHEMBL296913
- sodium (4-(5-methyl-3-phenylisoxazol-4-yl)phenylsulfonyl)(propionyl)amide
- MFCD04972608
- Q27277097
- CCG-268554
- Propanamide, N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-, sodium salt (1:1); Propanamide, N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-, sodium salt (9CI); Dynastat; Parecoxib sodium; Rayzon; SC 69124A
- sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide
- SMR000469594
- sodium((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide
- HY-17474A
- Tox21_113040
- UNII-EB87433V6F
- CAS-198470-85-8
- AC-25455
- HMS3394F09
- N-((4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl)sulfonyl)propanamide, sodium salt
- s5418
- MLS001424308
- HQPVVKXJNZEAFW-UHFFFAOYSA-M
- Propanamide, N-((4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl)sulfonyl)-, sodium salt
- BP164231
- SC-69124A
- Acetamide, 2,2,2-trichloro-N-[3-(trifluoromethyl)phenyl]-
- FT-0673518
- DTXCID9028596
- J-523328
- PARECOXIB SODIUM [WHO-DD]
- DTXSID6048670
- Propanamide, N-((4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl)sulfonyl)-, sodium salt
- N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamine, sodium salt
- PARECOXIB SODIUM (MART.)
- Parecoxib sodium
-
- MDL: MFCD04972608
- インチ: 1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1
- InChIKey: HQPVVKXJNZEAFW-UHFFFAOYSA-M
- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])C1=C(C([H])([H])[H])ON=C1C1C([H])=C([H])C([H])=C([H])C=1[H])([N-]C(C([H])([H])C([H])([H])[H])=O)(=O)=O.[Na+]
計算された属性
- せいみつぶんしりょう: 392.080672g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 回転可能化学結合数: 5
- どういたいしつりょう: 392.080672g/mol
- 単一同位体質量: 392.080672g/mol
- 水素結合トポロジー分子極性表面積: 86.6Ų
- 重原子数: 27
- 複雑さ: 581
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- 色と性状: Powder
- ゆうかいてん: 273-275°C
- ふってん: 538°C at 760 mmHg
- フラッシュポイント: No data available
- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 32 mg/mL(81.55 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 85.62000
- LogP: 5.39680
- じょうきあつ: No data available
Parecoxib sodium セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Parecoxib sodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D587919-25g |
Parecoxib sodium |
198470-85-8 | 97% | 25g |
$1600 | 2023-09-03 | |
DC Chemicals | DCAPI1503-100 mg |
PARECOXIB SODIUM |
198470-85-8 | >99% | 100mg |
$200.0 | 2022-02-28 | |
Ambeed | A141185-1g |
Sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide |
198470-85-8 | 98% | 1g |
$144.0 | 2025-02-21 | |
Ambeed | A141185-5mg |
Sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide |
198470-85-8 | 98% | 5mg |
$53.0 | 2025-02-21 | |
Ambeed | A141185-25mg |
Sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide |
198470-85-8 | 98% | 25mg |
$69.0 | 2025-02-21 | |
Ambeed | A141185-50mg |
Sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide |
198470-85-8 | 98% | 50mg |
$83.0 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P858410-250mg |
Parecoxib Sodium |
198470-85-8 | 99% | 250mg |
¥1,516.00 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43780-100mg |
Parecoxib Sodium |
198470-85-8 | 100mg |
¥1866.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43780-25mg |
Parecoxib Sodium |
198470-85-8 | 25mg |
¥656.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43780-5mg |
Parecoxib Sodium |
198470-85-8 | 5mg |
¥336.0 | 2021-09-04 |
Parecoxib sodium サプライヤー
Parecoxib sodium 関連文献
-
Ningbo Gong,Shucong Liu,Wei Xu,Yongqiang Shi,Guanhua Du,Yang Lu Anal. Methods 2013 5 784
-
Teng Zhang,Qingguang Wei,Daoyang Fan,Xiaoguang Liu,Weishi Li,Chunli Song,Yun Tian,Hong Cai,Yufeng Zheng,Zhongjun Liu Biomater. Sci. 2020 8 1279
Parecoxib sodiumに関する追加情報
Parecoxib Sodium (CAS No. 198470-85-8): A Comprehensive Overview
Parecoxib sodium (CAS No. 198470-85-8) is a prodrug of valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. It is widely used in the management of postoperative pain and has gained significant attention in the pharmaceutical industry due to its unique pharmacological properties and clinical efficacy. This comprehensive overview delves into the chemical structure, mechanism of action, pharmacokinetics, clinical applications, and recent research advancements of parecoxib sodium.
Chemical Structure and Synthesis: Parecoxib sodium is a white to off-white crystalline powder with the molecular formula C16H13N2NaO4S and a molecular weight of 360.34 g/mol. The compound is synthesized through a series of chemical reactions, including esterification and salt formation. The prodrug design of parecoxib sodium allows it to be rapidly converted to its active form, valdecoxib, in the body, thereby enhancing its therapeutic efficacy and reducing potential side effects.
Mechanism of Action: Parecoxib sodium exerts its analgesic effects by selectively inhibiting COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, parecoxib sodium selectively targets COX-2, thereby minimizing gastrointestinal adverse effects associated with COX-1 inhibition. This selective inhibition makes it a valuable option for patients who are at higher risk for gastrointestinal complications.
Pharmacokinetics: After intravenous administration, parecoxib sodium is rapidly converted to valdecoxib, with a mean time to maximum plasma concentration (Tmax) of approximately 30 minutes. The half-life of valdecoxib is around 8 hours, allowing for once-daily dosing in many clinical settings. The compound is primarily metabolized in the liver via cytochrome P450 enzymes and is excreted in the urine and feces. The bioavailability of parecoxib sodium strong> is high, making it an effective choice for postoperative pain management.
Clinical Applications: Parecoxib sodium strong> has been extensively studied in various clinical settings, particularly for the management of postoperative pain. Clinical trials have demonstrated its efficacy in reducing pain intensity and opioid consumption following surgical procedures such as orthopedic surgery, abdominal surgery, and gynecological procedures. Additionally, it has shown promise in reducing postoperative nausea and vomiting (PONV), further enhancing patient comfort and recovery.
Safety Profile strong>: While generally well-tolerated, like all medications, < strong >parecoxib sodium< / strong > can have side effects. Common adverse reactions include headache, dizziness, nausea, and gastrointestinal discomfort. Rare but serious side effects may include cardiovascular events such as myocardial infarction and stroke, particularly in patients with pre-existing cardiovascular risk factors. Therefore, careful patient selection and monitoring are essential to ensure safe use.
< strong >Recent Research Advancements< / strong >: Recent studies have explored the potential benefits of combining < strong >parecoxib sodium< / strong > with other analgesics to achieve synergistic pain relief while minimizing side effects. For example, a study published in the Journal of Pain Research found that a combination therapy involving < strong >parecoxib sodium< / strong > and acetaminophen was more effective in managing postoperative pain compared to either drug alone. Additionally, ongoing research is investigating the use of < strong >parecoxib sodium< / strong > in chronic pain conditions such as osteoarthritis and rheumatoid arthritis.
In conclusion, < strong >parecoxib sodium< / strong > (CAS No. 198470-85-8) remains a valuable therapeutic option for postoperative pain management due to its selective COX-2 inhibition, rapid onset of action, and favorable safety profile. Ongoing research continues to expand our understanding of its potential applications and optimize its use in clinical practice.
198470-85-8 (Parecoxib sodium) 関連製品
- 80-74-0(Sulfisoxazole Acetyl)
- 24488-92-4(3-Isoxazolecarboxamide,N-[2-[4-[[[[(bicyclo[2.2.1]hept-2-ylmethyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-)
- 198470-82-5(2-Methyl-N-4-(5-methyl-3-phenyl-4-isoxazolyl)phenylsulfonylpropanamide)
- 127-69-5(Sulfisoxazole)
- 198471-06-6(N-4-(5-Methyl-3-phenyl-4-isoxazolyl)phenylsulfonylacetamide)
- 181695-72-7(Valdecoxib)
- 23256-23-7(Sulfatroxazole Standard)
- 198470-84-7(Parecoxib)
- 37928-17-9(5-Methyl-3,4-diphenylisoxazole)
- 24488-96-8(3-Isoxazolecarboxamide,N-[1-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-)

